molecular formula C7H16N2O B3252378 (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine CAS No. 216667-74-2

(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Cat. No. B3252378
CAS RN: 216667-74-2
M. Wt: 144.21 g/mol
InChI Key: SRWRVWNAMHIATJ-ZETCQYMHSA-N
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Description

(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine, also known as (S)-Methoxetamine or MXE, is a synthetic dissociative substance that has gained popularity among researchers for its unique pharmacological properties. MXE is a derivative of ketamine, a well-known anesthetic, and is classified as a research chemical due to its limited research and lack of medical use.

Mechanism of Action

MXE acts as a non-competitive antagonist of the NMDA receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the neuron. This results in a decrease in excitatory neurotransmission and a dissociative state characterized by altered perception, dissociation from the body, and feelings of euphoria.
Biochemical and Physiological Effects:
MXE has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its euphoric effects. It also has a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and has been implicated in the pathophysiology of neuropsychiatric disorders. MXE has been shown to produce a range of physiological effects, including tachycardia, hypertension, and hyperthermia.

Advantages and Limitations for Lab Experiments

MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. It has also been shown to have a high degree of selectivity for the NMDA receptor, making it a useful tool for studying glutamate neurotransmission. However, MXE has several limitations as well. Its use is restricted due to its legal status in many countries, and it has not been extensively studied in humans, making it difficult to extrapolate findings to clinical settings.

Future Directions

There are several future directions for research on MXE. One area of interest is its potential use in treating neuropsychiatric disorders such as depression and anxiety. Another area of research is the development of more selective NMDA receptor antagonists that could be used to study the glutamatergic system with greater precision. Additionally, further studies are needed to elucidate the long-term effects of MXE use and its potential for abuse and addiction.

Scientific Research Applications

MXE has been studied for its potential use in treating depression, anxiety, and chronic pain. It has also been investigated as a tool for studying the glutamatergic system, which is involved in learning, memory, and synaptic plasticity. MXE has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of glutamate neurotransmission.

properties

IUPAC Name

(3S)-1-(2-methoxyethyl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWRVWNAMHIATJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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